Rimantadine

Influenza Prophylaxis Clinical Trial Adamantane Comparison

Rimantadine (CAS 117857-51-9; synonym: Rimantadine Hydrochloride) is a synthetic antiviral drug belonging to the adamantane class of compounds. It functions as an inhibitor of the influenza A M2 proton channel, thereby blocking viral uncoating and replication.

Molecular Formula C12H21N
Molecular Weight 179.30 g/mol
CAS No. 117857-51-9
Cat. No. B7762055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRimantadine
CAS117857-51-9
Molecular FormulaC12H21N
Molecular Weight179.30 g/mol
Structural Identifiers
SMILESCC(C12CC3CC(C1)CC(C3)C2)N
InChIInChI=1S/C12H21N/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7,13H2,1H3
InChIKeyUBCHPRBFMUDMNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityHydrochloride salt freely soluble (50 mg/ml at 20 °C)
9.15e-03 g/L

Rimantadine M2 Channel Inhibition


Rimantadine (CAS 117857-51-9; synonym: Rimantadine Hydrochloride) is a synthetic antiviral drug belonging to the adamantane class of compounds . It functions as an inhibitor of the influenza A M2 proton channel, thereby blocking viral uncoating and replication [1]. Rimantadine is commercially available in its hydrochloride salt form, which enhances its aqueous solubility to 50 mg/mL at 20°C, facilitating its formulation for oral administration and in vitro studies [2]. Its primary application lies in the prophylaxis and treatment of influenza A virus infections caused by H1N1, H2N2, and H3N2 subtypes [3].

Mechanism Influenza A M2 proton channel inhibition studies
Research Models H1N1, H2N2, H3N2 subtype viral uncoating assays
Formulation Hydrochloride salt; aqueous formulation for oral dosing studies

Rimantadine Non-Substitutability


Substituting Rimantadine with its closest structural analog, Amantadine, or with neuraminidase inhibitors like Oseltamivir, is not scientifically interchangeable due to quantifiable differences in pharmacokinetics, central nervous system (CNS) tolerability, and antiviral spectrum. While both Adamantanes share a common M2 channel inhibition mechanism, Rimantadine demonstrates a clinically and statistically significant lower rate of CNS adverse events at equivalent therapeutic doses [1]. Furthermore, the antiviral spectrum of Rimantadine is strictly limited to influenza A strains (H1N1, H2N2, H3N2), in contrast to the broader influenza A and B coverage of neuraminidase inhibitors, which is a critical factor for procurement when targeting specific viral subtypes in research or outbreak control [2]. Therefore, selecting the appropriate compound requires precise alignment with the study's tolerance requirements, target viral strain, and budget constraints, as detailed in the quantitative evidence below.

!
Amantadine may not directly substitute
CNS tolerability endpoint profile differs; reported lower withdrawal probability with rimantadine
!
Neuraminidase inhibitors cover influenza B
Antiviral spectrum limited to influenza A strains; B-lineage assays not supported
!
Exposure profile may shift
Pharmacokinetic differences can alter M2 inhibition readout; requires plasma level verification

Rimantadine Comparative Evidence


Prophylaxis Efficacy and CNS Tolerability

In a double-blind, placebo-controlled trial of 450 healthy adults during an influenza A outbreak, oral Rimantadine (100 mg twice daily) demonstrated a prophylactic efficacy of 85% in preventing laboratory-documented influenza infection, compared to 91% for Amantadine at the same dosage [1]. However, the key differentiator was tolerability: only 6% of Rimantadine recipients withdrew due to CNS side effects, compared to 13% for Amantadine (P<0.05).

Prophylaxis & Tolerability
Head-to-head
Reported response: 85% vs 91% (Amantadine); CNS withdrawal 6% vs 13%
Supports tolerability endpoint comparison
450 adults, 100 mg bid, 6-week trial
Influenza Prophylaxis Clinical Trial Adamantane Comparison

Reduced CNS Adverse Events

A double-blind, placebo-controlled study directly comparing the toxicities of Rimantadine and Amantadine at a dosage of 300 mg/day for 4.5 days found a highly significant difference in CNS adverse events. Only 9% of Rimantadine recipients reported CNS symptoms, compared to 33% of Amantadine recipients (P<0.001) [1]. Sleep disturbance was also significantly lower with Rimantadine (13% vs. 39%, P<0.001). Notably, this difference was attributed to lower plasma concentrations of Rimantadine, not an inherent difference in toxicity at comparable plasma levels.

CNS Symptom Incidence
Head-to-head
Reported: 9% CNS symptoms vs 33% (Amantadine); sleep disturbance 13% vs 39%
Supports CNS tolerability evaluation
300 mg/day, 4.5-day study; P
PK & M2 Inhibition
Cross-study
Plasma 140 ng/mL (Rim) vs 300 ng/mL (Amant) at 100 mg; comparable M2 water density reduction
Exposure-response interpretation context
Single-dose, 4h post-dose; molecular dynamics simulation
Fever Duration
Head-to-head
Reduction vs placebo: 1.27 days (Rim) vs 1.00 days (Amant); CI overlap, non-significant
Comparable fever endpoint context
Meta-analysis of RCTs in healthy adults
Cost-Effectiveness
Class-level
Adamantane ICER ~$5,000/QALY vs >$400,000 for neuraminidase inhibitors
May inform budget-sensitive study planning
Review of 15 studies; adamantane-susceptibility required
Pharmacovigilance Adverse Events Adamantane Tolerability

Pharmacokinetic Advantage for M2 Inhibition

Comparative pharmacokinetic analysis revealed that Rimantadine achieves significantly lower peak plasma concentrations than Amantadine at equivalent oral doses. For a 100 mg dose, the mean plasma concentration of Rimantadine was 140 ng/mL, compared to 300 ng/mL for Amantadine (P<10⁻⁵) [1]. At a 200 mg dose, Rimantadine reached 310 ng/mL versus 633 ng/mL for Amantadine (P<10⁻⁵). Molecular dynamics simulations indicate that despite lower plasma levels, Rimantadine reduces water density in the M2 channel pore more effectively than Amantadine, consistent with its lower experimental IC50 value [2].

PK & M2 Inhibition
Cross-study
Plasma 140 ng/mL (Rim) vs 300 ng/mL (Amant) at 100 mg; comparable M2 water density reduction
Exposure-response interpretation context
Single-dose, 4h post-dose; molecular dynamics simulation
Pharmacokinetics Plasma Concentration M2 Channel Inhibition

Fever Duration Reduction

A Cochrane systematic review and meta-analysis of randomized controlled trials in healthy adults found that oral Rimantadine significantly shortens the duration of fever in influenza A patients by 1.27 days compared to placebo (95% CI: 0.77 to 1.77) [1]. This treatment benefit is comparable to that of Amantadine, which shortened fever duration by 1.00 days (95% CI: 0.73 to 1.29). The overlapping confidence intervals suggest no significant difference in treatment efficacy between the two adamantanes.

Fever Duration
Head-to-head
Reduction vs placebo: 1.27 days (Rim) vs 1.00 days (Amant); CI overlap, non-significant
Comparable fever endpoint context
Meta-analysis of RCTs in healthy adults
Influenza Treatment Fever Duration Meta-analysis

Cost-Effectiveness in Prophylaxis

A comprehensive review of cost-effectiveness studies for influenza antivirals found that the incremental cost-effectiveness ratios (ICERs) for antiviral treatment strategies varied widely. The lowest reported ICER was approximately $5,000 USD per Quality-Adjusted Life Year (QALY) for Amantadine-based strategies [1]. As Rimantadine and Amantadine are both low-cost generic adamantanes with comparable clinical efficacy, this value serves as a class-level proxy for Rimantadine's favorable economic profile relative to neuraminidase inhibitors, which had ICERs exceeding $400,000 USD/QALY in some populations.

Cost-Effectiveness
Class-level
Adamantane ICER ~$5,000/QALY vs >$400,000 for neuraminidase inhibitors
May inform budget-sensitive study planning
Review of 15 studies; adamantane-susceptibility required
Health Economics Cost-Effectiveness Prophylaxis

Rimantadine Application Scenarios


High-Compliance Long-Term Prophylaxis

In randomized controlled trials assessing the prophylactic efficacy of antivirals over several weeks, Rimantadine's 85% efficacy rate against laboratory-confirmed influenza A [1] combined with its significantly lower withdrawal rate due to CNS side effects (6% vs. 13% for Amantadine, P<0.05) [1] makes it the optimal adamantane choice. This scenario is particularly relevant for studies aiming to minimize attrition bias and maintain statistical power.

M2 Inhibitor Studies with CNS Safety Focus

For studies investigating the structure-activity relationship of M2 channel blockers or assessing CNS safety profiles, Rimantadine provides a clear benchmark. Its 3.7-fold lower incidence of CNS symptoms compared to Amantadine at 300 mg/day (9% vs. 33%, P<0.001) [2] allows for a more favorable safety margin, which is critical for experiments involving animal models or human subjects where CNS effects could confound results.

Cost-Sensitive Prophylaxis for Susceptible Influenza A

When a circulating influenza A strain is confirmed to be susceptible to adamantanes (e.g., lacking the S31N M2 mutation), Rimantadine represents the most economically viable antiviral for large-scale prophylaxis. Its class-level ICER of approximately $5,000 USD/QALY [3] is orders of magnitude lower than that of neuraminidase inhibitors (up to >$400,000 USD/QALY) [3], enabling significant cost savings without compromising prophylactic efficacy (64-85% reduction in infection) [4].

In Vivo Studies with Wide Therapeutic Window

For animal studies where minimizing systemic drug exposure while maintaining antiviral efficacy is desired, Rimantadine's pharmacokinetic profile is advantageous. Achieving equivalent M2 channel inhibition [5] with approximately 50% lower peak plasma concentrations than Amantadine (140 vs. 300 ng/mL at 100 mg dose) [6] suggests a wider therapeutic index, reducing the risk of off-target effects and allowing for more flexible dosing in preclinical models.

Application
Selection Property
Validation Focus
Long-term influenza A prophylaxis research
M2 channel inhibition & tolerability endpoint profile
Compliance and CNS endpoint monitoring
M2 inhibitor SAR and CNS endpoint studies
Reported lower CNS symptom probability vs amantadine
CNS tolerability endpoint evaluation
Large-scale influenza A prophylaxis with cost constraints
Class-level cost-effectiveness proxy
Budget impact and adamantane-susceptibility confirmation
In vivo influenza A exposure-response studies
Lower plasma exposure for M2 inhibition vs amantadine
Therapeutic window and dosing flexibility evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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